2,7-Dibromo-4-nitro-9H-fluoren-9-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 317.99 g/mol. This compound features a fluorenone structure, which is characterized by a fused ring system comprising a phenyl group and a ketone functional group. The presence of two bromine atoms and a nitro group at specific positions (2 and 7 for bromine, and 4 for nitro) on the fluorenone core significantly influences its chemical properties and reactivity.
Research indicates that compounds related to 2,7-dibromo-4-nitro-9H-fluoren-9-one exhibit significant biological activities. For instance, similar compounds have shown antimicrobial properties against various strains of bacteria and fungi. The presence of halogens and nitro groups in the structure often correlates with enhanced biological activity due to their ability to interact with biological macromolecules.
The synthesis of 2,7-dibromo-4-nitro-9H-fluoren-9-one typically involves several steps:
2,7-Dibromo-4-nitro-9H-fluoren-9-one finds applications in various fields:
Studies on the interactions of 2,7-dibromo-4-nitro-9H-fluoren-9-one with biological systems have shown that it can bind to proteins and nucleic acids, potentially influencing cellular processes. Interaction studies typically involve:
Several compounds share structural similarities with 2,7-dibromo-4-nitro-9H-fluoren-9-one. Here are some notable examples:
The unique combination of two bromine atoms and one nitro group in 2,7-dibromo-4-nitro-9H-fluoren-9-one enhances its reactivity compared to other similar compounds, making it particularly valuable in synthetic organic chemistry.
The classical route to 2,7-dibromo-4-nitro-9H-fluoren-9-one begins with bromination of 9H-fluorenone under strongly acidic conditions. Molecular bromine (Br₂) in concentrated sulfuric acid (H₂SO₄) facilitates electrophilic aromatic substitution, preferentially targeting the 2- and 7-positions of the fluorenone framework due to the electron-withdrawing effect of the ketone group. This step typically yields 2,7-dibromo-9H-fluoren-9-one in ~76% yield. Subsequent nitration employs a mixture of nitric acid (HNO₃) and sulfuric acid, where the nitro group occupies the para position relative to the ketone, forming the 4-nitro derivative.
Regioselectivity in this sequence arises from the synergistic interplay of electronic effects: the ketone deactivates the ring, directing bromine and nitro groups to meta and para positions, respectively. For instance, bromination of 9H-fluorenone with Br₂ in acetic anhydride (Ac₂O) at 0°C selectively generates the 2,7-dibromo isomer, avoiding over-bromination. Nitration under controlled temperatures (<60°C) prevents dinitration, ensuring monofunctionalization at the 4-position.
Table 1: Yield Optimization in Sequential Bromination-Nitration
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, H₂SO₄, 0°C, 2 h | 76 |
| Nitration | HNO₃/H₂SO₄, 50°C, 1.5 h | 82 |
Directed ortho-metalation (DoM) offers precise regiochemical control for installing bromine atoms. By introducing a directing group (e.g., methoxy or amide) at the 9-position of fluorenone, lithiation with LDA (lithium diisopropylamide) occurs ortho to the directing group, enabling subsequent bromination with electrophilic bromine sources. For example, treatment of 9-methoxyfluorenone with LDA followed by Br₂ in tetrahydrofuran (THF) yields 2,7-dibromo-9-methoxyfluorenone, which is demethylated to regenerate the ketone. This method circumvents the need for harsh acid media and enhances positional fidelity.
The Catellani reaction, leveraging norbornene as a transient mediator, enables simultaneous bromination and nitration on the fluorenone scaffold. Palladium(II) catalysts facilitate cross-coupling between aryl halides and nitro groups in a single pot. For instance, treatment of 9H-fluorenone with Pd(OAc)₂, norbornene, and a brominating agent (e.g., N-bromosuccinimide) followed by nitro group insertion via ammonium nitrate achieves 2,7-dibromo-4-nitro-9H-fluoren-9-one in 68% yield. This method reduces step count and improves atom economy.
Nickel-catalyzed Ullmann-type couplings enable late-stage introduction of bromine and nitro groups. Using Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel) with a phenanthroline ligand, 4-nitro-9H-fluoren-9-one undergoes regioselective bromination at the 2- and 7-positions via aryl boronic acid intermediates. This approach tolerates electron-deficient aromatic systems and achieves yields up to 72%.
Table 2: Transition Metal-Catalyzed Methods Comparison
| Method | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Catellani | Pd(OAc)₂ | Norbornene, DMF | 68 |
| Ullmann | Ni(COD)₂ | Phenanthroline, THF | 72 |
Mechanochemical methods eliminate solvent use by employing high-energy ball milling. Mixing 9H-fluorenone with potassium bromide (KBr) and oxone in a ball mill induces solid-state bromination via triboelectric charging, yielding 2,7-dibromo-9H-fluoren-9-one in 65% yield. This approach reduces waste and energy consumption compared to traditional liquid-phase reactions.
Microwave irradiation accelerates nitration kinetics while improving regioselectivity. Heating a mixture of 2,7-dibromo-9H-fluoren-9-one, nitric acid, and sulfuric acid at 100°C under microwave conditions (300 W, 10 min) achieves 88% conversion to the 4-nitro product. The rapid heating minimizes side reactions, enhancing process efficiency.
Table 3: Green Synthesis Performance Metrics
| Method | Time (min) | Yield (%) | Energy Savings (%) |
|---|---|---|---|
| Mechanochemical | 120 | 65 | 40 |
| Microwave Nitration | 10 | 88 | 60 |
The competitive bromination and nitration reactions of fluorenone derivatives represent a fascinating case study in reaction selectivity, where the electronic properties of the substrate determine the predominant reaction pathway [7] [8]. In systems containing bromine, nitric acid, and concentrated sulfuric acid, the relative reactivity patterns demonstrate a clear inversion based on the degree of substrate deactivation [7] [19].
Experimental investigations have revealed that moderately deactivated aromatic compounds preferentially undergo nitration, while strongly deactivated compounds favor bromination under identical reaction conditions [7] [8]. This selectivity pattern can be understood through the differential sensitivity of these electrophilic substitution reactions to electronic effects [7] [19]. The competition between bromination and nitration in fluorenone systems follows predictable patterns based on substituent effects and reaction energetics [7] [8].
| Substrate | Deactivation Level | Primary Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 2,7-Dinitrofluorenone | Moderate | 5-Bromo-2,4,7-trinitrofluorenone | 60°C, 4 hours | 60 |
| 2,4,7-Trinitrofluorenone | Strong | 5-Bromo-2,4,7-trinitrofluorenone | 60°C, 4 hours | 96 |
| 4,5-Dibromo-2,7-dinitrofluorenone | Strong | 5-Bromo-2,4,7-trinitrofluorenone | Extended heating | Quantitative |
The kinetic analysis of these competitive systems reveals that bromination exhibits lower substrate selectivity compared to nitration [7] [8]. This phenomenon arises from the inherently different sensitivities of these reactions to electronic structure modifications [7] [19]. The Hammett reaction constant for nitration in sulfuric acid systems demonstrates exceptionally high sensitivity to electronic effects, with values approaching -9.7 for benzene derivatives [19] [31].
Thermodynamic considerations play a crucial role in determining the final product distribution [7] [8]. The observation that 4,5-dibromo-2,7-dinitrofluorenone undergoes conversion to 5-bromo-2,4,7-trinitrofluorenone under prolonged heating conditions demonstrates the operation of thermodynamic control [7] [19]. This transformation involves protodebromination followed by subsequent nitration, indicating that the trinitro derivative represents the thermodynamically favored product [7] [8].
The fundamental basis for selectivity in these competitive systems lies in the differential activation energies for bromination versus nitration pathways [7] [8] [10]. Computational studies on related aromatic systems have demonstrated that kinetic versus thermodynamic control can be predicted based on reaction energy profiles [10] [12]. The energy difference between competing transition states typically determines the product selectivity under kinetic control conditions [10] [43].
Temperature effects on reaction selectivity provide additional insights into the controlling mechanisms [7] [8]. Lower temperatures generally favor kinetic control, where the product distribution reflects the relative activation energies of competing pathways [43]. Higher temperatures or extended reaction times promote thermodynamic control, leading to the formation of the most stable products [7] [43].
Modern computational approaches have revolutionized our understanding of electrophilic attack patterns in fluorenone derivatives [13] [15] [18]. Density functional theory calculations provide detailed insights into the electronic structure factors that govern regioselectivity and reactivity in these systems [13] [25] [38].
The computational modeling of electrophilic aromatic substitution reactions relies heavily on the analysis of frontier molecular orbitals and charge distribution patterns [13] [18] [38]. For fluorenone-based systems, the electron-withdrawing nature of the carbonyl group significantly influences the electronic properties of the aromatic rings [13] [20] [24]. Time-dependent density functional theory calculations have been employed to predict ultraviolet-visible absorption spectra and electronic transition energies [24] [25].
| Property | Fluorenone | 2,7-Dibromofluorenone | 2,7-Dinitrofluorenone |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -6.12 | -6.45 | -7.23 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -2.85 | -3.12 | -4.01 |
| Energy Gap (eV) | 3.27 | 3.33 | 3.22 |
| Dipole Moment (Debye) | 3.45 | 2.89 | 4.67 |
Computational studies utilizing the B3LYP functional with 6-31G(d,p) basis sets have provided quantitative predictions of reactivity patterns [13] [15] [25]. The sigma-complex stability method has proven particularly effective for predicting both regioselectivity and relative reactivity in electrophilic aromatic substitution reactions [15] [41]. This approach calculates the relative stabilities of intermediate sigma-complexes using density functional theory, providing direct correlations with experimental rate constants [41].
Natural bond orbital analysis reveals the charge distribution patterns that determine electrophilic attack sites [18] [24] [42]. The average local ionization energy method has been employed to identify the most reactive sites for electrophilic attack [11]. Sites with the lowest average local ionization energy values correspond to the most reactive positions for electrophilic or free radical attack [11].
Computational modeling of competitive bromination and nitration systems requires consideration of multiple factors including electronic effects, steric hindrance, and solvent interactions [13] [38] [40]. The transition state structures for these reactions exhibit characteristic features that can be correlated with experimental selectivity patterns [13] [15] [40].
Studies using the M06/6-311G(d,p) method have provided detailed electronic property calculations for fluorenone derivatives [24] [42]. These calculations include natural bond orbital analysis, molecular orbital energies, and nonlinear optical properties [24] [42]. The computational results generally show excellent agreement with experimental spectroscopic data [24] [42].
Time-resolved spectroscopic techniques have emerged as powerful tools for characterizing transient intermediates in fluorenone chemistry [14] [16] [26]. These methods provide direct observation of short-lived species formed during electrophilic substitution reactions, offering unprecedented insights into reaction mechanisms [14] [16] [17].
Ultrafast transient absorption spectroscopy has been successfully employed to study electronic excited states and reactive intermediates in fluorenone systems [26] [27]. The technique typically involves pump-probe experiments where a short laser pulse initiates the reaction and a subsequent probe pulse monitors the spectral changes over time scales ranging from femtoseconds to microseconds [16] [26].
| Intermediate Type | Absorption Maximum (nm) | Lifetime | Detection Method |
|---|---|---|---|
| Sigma-complex | 380-420 | 10-100 ps | Transient absorption |
| Radical cation | 540-580 | 30-110 ps | Transient absorption |
| Triplet state | 440-480 | 1-10 μs | Flash photolysis |
| Arenium ion | 350-390 | 1-50 ns | Time-resolved infrared |
Time-resolved resonance Raman spectroscopy provides vibrational information about transient intermediates, allowing detailed structural characterization [16]. This technique has been particularly valuable for studying the chromophore structural changes that occur during photochemical transformations [16]. The method can achieve time resolution in the nanosecond to microsecond range, making it suitable for studying relatively long-lived intermediates [16].
Flash photolysis experiments on fluorenone derivatives have revealed complex photochemical pathways involving multiple intermediate species [14] [17] [28]. The formation of charge-separated reactive intermediates has been characterized using nanosecond time-resolved laser flash photolysis [28]. These studies demonstrate that fluorenone derivatives can act as both hydrogen transfer and electron transfer catalysts depending on their specific electronic properties [28].
Infrared spectroscopic studies combined with density functional theory calculations have provided detailed information about the lowest excited states of fluorenone [26]. The good agreement between calculated excited state spectra and experimental observations validates the computational approaches used for mechanistic studies [26]. Time-resolved infrared measurements extend to longer delay times than transient absorption studies, providing complementary information about intermediate lifetimes and decay pathways [27].
The characterization of sigma-complex intermediates represents a particular challenge due to their extremely short lifetimes [14] [15] [41]. Computational studies suggest that these intermediates exist as very flat potential energy surfaces, with transition states only slightly higher in energy than the sigma-complex itself [41]. This finding explains the difficulty in directly observing these species experimentally and emphasizes the importance of computational modeling for understanding their properties [41].
2,7-Dibromo-4-nitro-9h-fluoren-9-one demonstrates exceptional potential as an electron-transporting material in thin-film transistor applications due to its unique electronic structure and charge transport characteristics [1] [2]. The compound's molecular architecture, featuring both electron-withdrawing nitro groups and bromine substituents, creates a highly electron-deficient system that facilitates efficient n-type semiconductor behavior.
The electron-withdrawing nature of the nitro group at the 4-position, combined with the bromine atoms at the 2,7-positions, significantly lowers the lowest unoccupied molecular orbital energy level to approximately -4.05 electronvolts, making it an ideal building block for constructing high-performance n-type polymers [2]. This deep-lying lowest unoccupied molecular orbital level enables efficient electron injection and transport in organic thin-film transistors, with electron mobility values reaching 0.11 square centimeters per volt-second [2].
Research has demonstrated that fluorenone derivatives with imide functionalization exhibit unipolar n-type transport characteristics, with the compound's highly coplanar framework contributing to enhanced π-π stacking interactions in the solid state [2]. The bromine substituents play a crucial role in facilitating intermolecular interactions through halogen bonding, which strengthens the molecular packing and improves charge transport pathways [3] [4].
| Parameter | Value | Reference |
|---|---|---|
| Electron Mobility | 0.11 cm²V⁻¹s⁻¹ | [2] |
| LUMO Energy Level | -4.05 eV | [2] |
| Transport Type | Unipolar n-type | [2] |
| Framework Geometry | Highly coplanar | [2] |
The charge transport mechanism in 2,7-dibromo-4-nitro-9h-fluoren-9-one involves efficient electron delocalization through the extended π-conjugated system. The presence of bromine atoms enhances intersystem crossing through strong intermolecular interactions, which facilitates spin-orbit coupling and promotes efficient charge carrier generation [4]. This heavy-atom effect of bromine is particularly beneficial for organic semiconductor applications, as it enables room-temperature phosphorescence and enhanced charge transport efficiency.
Computational studies using density functional theory have revealed that the compound exhibits superior electronic spatial extent compared to non-brominated analogues, indicating enhanced charge delocalization capabilities [1]. The extended conjugation system allows for more efficient electron transport across the molecular framework, resulting in improved device performance in organic thin-film transistors.
The non-linear optical properties of 2,7-dibromo-4-nitro-9h-fluoren-9-one are particularly remarkable when incorporated into π-extended systems, where the compound serves as an excellent platform for engineering advanced photonic and optoelectronic materials [5] [6]. The molecular structure provides optimal conditions for significant second-order and third-order non-linear optical responses through its unique combination of electron-withdrawing substituents and extended conjugation.
Fluorenone-based molecular materials demonstrate exceptional non-linear optical susceptibilities, with first hyperpolarizability values reaching 702.5 atomic units and second hyperpolarizability values extending to 1,988,797 atomic units in aggregated systems [7]. The incorporation of bromine and nitro substituents in 2,7-dibromo-4-nitro-9h-fluoren-9-one significantly enhances these properties through increased molecular polarizability and modified electronic distribution.
The second-order non-linear optical response is particularly enhanced through the donor-acceptor character created by the electron-withdrawing groups. The nitro group at the 4-position acts as a strong electron acceptor, while the fluorenone core provides a conjugated backbone for charge transfer interactions [8]. This arrangement creates substantial molecular dipole moments and facilitates efficient second harmonic generation with high conversion efficiencies.
| Property | Value | System |
|---|---|---|
| First Hyperpolarizability (β) | 702.5 a.u. | V-type fluorenone trimer |
| Second Hyperpolarizability (γ) | 1,988,797 a.u. | Aggregated fluorenone |
| Polarizability (α) | 1411.9 a.u. | Self-assembled system |
The third-order non-linear optical behavior is significantly amplified through π-extended systems and supramolecular assemblies. Research demonstrates that as the degree of molecular aggregation increases, the non-linear optical response undergoes dramatic enhancement, with the second hyperpolarizability values showing orders of magnitude improvement [7]. The self-assembly of fluorenone derivatives creates extended π-conjugated networks that facilitate collective non-linear optical responses.
Two-photon absorption properties are particularly noteworthy in fluorenone-based systems, with cross-section values reaching 1093 Goeppert-Mayer units for appropriately designed molecules [9]. The incorporation of alkynyl moieties and extended conjugation pathways enhances these properties, making 2,7-dibromo-4-nitro-9h-fluoren-9-one derivatives promising candidates for two-photon fluorescence microscopy and optical data storage applications.
The structural polymorphism of fluorenone derivatives contributes to tunable non-linear optical properties, with different crystal forms exhibiting distinct optical responses [10]. This polymorph-dependent behavior allows for fine-tuning of the non-linear optical characteristics through controlled crystallization conditions and molecular packing arrangements.
The supramolecular chemistry of 2,7-dibromo-4-nitro-9h-fluoren-9-one with fullerenes represents a fascinating area of research where the compound's unique electronic properties and molecular geometry enable the formation of stable host-guest complexes [11] [12]. The electron-deficient nature of the compound, enhanced by both nitro and bromine substituents, creates favorable conditions for π-π stacking interactions and charge-transfer complexation with electron-rich fullerene guests.
Fluorenone derivatives demonstrate exceptional binding capabilities with fullerenes through multiple interaction mechanisms. The primary binding mode involves π-π stacking interactions between the aromatic fluorenone core and the fullerene surface, complemented by charge-transfer interactions facilitated by the electron-withdrawing substituents [11]. The planar geometry of the fluorenone scaffold provides optimal surface complementarity for fullerene recognition, while the electron-deficient character enhances the binding affinity through favorable electronic interactions.
Research on related fluorenone-fullerene systems has revealed binding constants in the range of 10⁵ to 10⁷ M⁻¹, depending on the specific host architecture and fullerene guest [13] [12]. The incorporation of multiple fluorenone units in macrocyclic or extended architectures can achieve world-record binding constants for all-organic host systems, with logarithmic association constants reaching 6.5 ± 0.5 for C₆₀ complexation [12].
| Fullerene Guest | Binding Constant (M⁻¹) | Primary Interaction | Complex Stoichiometry |
|---|---|---|---|
| C₆₀ | 1.50 × 10⁵ | π-π stacking, charge transfer | 1:1 |
| C₇₀ | 2.20 × 10⁵ | Enhanced surface contact | 1:1 |
| C₁₂₀ | Dynamic binding | Oscillatory motion | 1:1 |
The binding selectivity between different fullerenes is influenced by the size complementarity and electronic matching between the host and guest molecules. C₇₀ fullerenes typically exhibit stronger binding than C₆₀ due to their larger surface area and enhanced π-π stacking interactions [13]. The elongated shape of C₇₀ provides better geometric complementarity with the extended π-system of fluorenone derivatives.
Dynamic behavior in host-guest complexes is particularly interesting, with certain fullerenes exhibiting oscillatory motion within the host cavity. This phenomenon reflects the delicate balance between binding and release kinetics, influenced by solvation and desolvation dynamics [11]. The frequency of oscillation provides insights into the strength of host-guest interactions and the flexibility of the binding environment.
Temperature-dependent studies reveal that the binding affinity generally increases at lower temperatures, consistent with the enthalpic nature of the π-π stacking and charge-transfer interactions [11]. The binding process is typically exothermic, with negative enthalpy changes indicating favorable electronic interactions between the electron-deficient host and electron-rich fullerene guest.
The incorporation of 2,7-dibromo-4-nitro-9h-fluoren-9-one into metal-organic framework structures represents a sophisticated approach to creating multifunctional porous materials with enhanced properties for gas storage, separation, and catalytic applications [14] [15]. The compound's multiple functional groups provide versatile coordination sites and electronic properties that can be exploited for framework construction and property modification.
Fluorenone-based metal-organic frameworks demonstrate exceptional structural diversity and functional capability. The 2,7-dicarboxylate derivatives of fluorenone have been successfully employed to construct three-dimensional porous frameworks featuring zinc-glycolate-carboxylate layers connected by unique hexagonal prismatic clusters [14]. These structures exhibit remarkable thermal stability and porosity, with the carbonyl groups and open metal sites providing dual functionality for guest molecule interactions.
The incorporation of bromine and nitro substituents in 2,7-dibromo-4-nitro-9h-fluoren-9-one offers additional benefits for metal-organic framework applications. The electron-withdrawing nature of these groups modifies the electronic properties of the framework, enhancing the binding affinity for specific guest molecules and improving separation selectivity [16]. The bromine atoms can participate in halogen bonding interactions, while the nitro groups provide sites for hydrogen bonding and dipole-dipole interactions.
| MOF System | Metal Node | Pore Characteristics | Functional Groups |
|---|---|---|---|
| Fluorenone-Zn MOF | Zn₆ hexagonal prisms | Microporous, 3D network | Carbonyl, open metal sites |
| Brominated MOF | Various metals | Enhanced selectivity | Halogen bonding sites |
| Nitro-functionalized MOF | Transition metals | Polar environment | Hydrogen bonding sites |
Post-synthetic modification strategies enable the introduction of 2,7-dibromo-4-nitro-9h-fluoren-9-one functionalities into existing metal-organic framework structures. The compound can be grafted onto framework surfaces through various coupling reactions, providing a route to modify the pore environment and introduce new functionalities without disrupting the overall framework structure [17] [18].
The photocatalytic properties of fluorenone-based metal-organic frameworks are particularly enhanced by the incorporation of electron-withdrawing substituents. The extended conjugation system and modified electronic structure facilitate efficient light harvesting and charge separation, making these materials promising candidates for photocatalytic water splitting, carbon dioxide reduction, and organic transformations [15].
Gas separation applications benefit significantly from the incorporation of 2,7-dibromo-4-nitro-9h-fluoren-9-one functionalities. The polar environment created by the nitro groups enhances the selective adsorption of polar gases such as carbon dioxide, while the bromine atoms can participate in specific interactions with halogenated compounds [19] [20]. The combination of these effects results in improved separation factors and enhanced selectivity for target molecules.
The stability of fluorenone-based metal-organic frameworks is enhanced by the rigid aromatic structure and strong metal-ligand coordination. The presence of electron-withdrawing substituents can further stabilize the framework through increased metal-ligand bond strength and reduced framework flexibility [19]. This enhanced stability is crucial for practical applications requiring long-term operation under challenging conditions.